5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one
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Overview
Description
5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one is an organic compound that features a pyrazolone core with a toluene-4-sulfonylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one typically involves the reaction of toluene-4-sulfonyl chloride with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazolone core can also interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one: Similar structure but with different substitution patterns.
5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-4-one: Variation in the position of the pyrazolone core.
5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-5-one: Another positional isomer.
Uniqueness
5-(Toluene-4-sulfonylmethyl)-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-8-2-4-10(5-3-8)17(15,16)7-9-6-11(14)13-12-9/h2-6H,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPNIBADKXAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=O)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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